molecular formula C12H21N3O B2819230 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202343-59-5

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2819230
CAS RN: 2202343-59-5
M. Wt: 223.32
InChI Key: RWJOIEVOWRTZBM-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, commonly known as CP-945,598, is a novel compound that belongs to the class of triazolopyrimidines. It has been extensively studied for its potential applications in the field of neuroscience and neuropharmacology. CP-945,598 has been found to exhibit potent and selective antagonism towards the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,2,4-triazole derivatives involves complex reactions that yield compounds with varying substituents, demonstrating the versatility of triazole chemistry. For instance, research has explored the cyclization reactions of semicarbazides in alkaline medium to obtain substituted 1,2,4-triazoles, highlighting the methodological advancements in synthesizing these compounds (Pitucha et al., 2009). Similarly, the condensation of aminoazoles with β-ketoacetal or β-ketoaldehyde results in the formation of azolo[a]pyrimidines and azoloquinazolines, showcasing the structural diversity achievable through different synthetic routes (Bajwa & Sykes, 1979).

Antioxidant Activity and Physicochemical Properties

Several studies have focused on the antioxidant activities of 1,2,4-triazole derivatives, indicating their potential in mitigating oxidative stress. For example, novel 1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their in vitro antioxidant activities, showing promising results compared to standard antioxidants (Yüksek et al., 2015). The synthesis and titration in non-aqueous mediums of these compounds reveal their physicochemical properties, including acidity levels determined by potentiometric titration with tetrabutylammonium hydroxide (Yüksek et al., 2005).

Molecular Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the molecular structure, vibrational frequencies, and electronic properties of 1,2,4-triazole derivatives. These studies provide insights into the electronic behavior and stability of these compounds, which are crucial for their potential applications in various scientific and industrial fields (Gökce et al., 2014).

Biological Evaluation

Beyond their physicochemical properties, 1,2,4-triazole derivatives have also been subject to biological evaluation to determine their antimicrobial and antioxidant potentials. Such studies are foundational for developing new compounds with potential therapeutic applications, underscoring the importance of triazole derivatives in medicinal chemistry (Aktas-Yokus et al., 2015).

properties

IUPAC Name

5-cyclopentyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(2)8-15-11(10-6-4-5-7-10)13-14(3)12(15)16/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOIEVOWRTZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN(C1=O)C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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